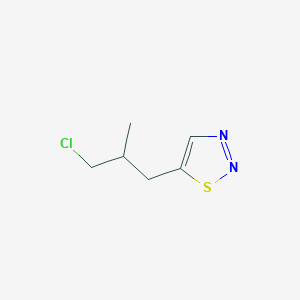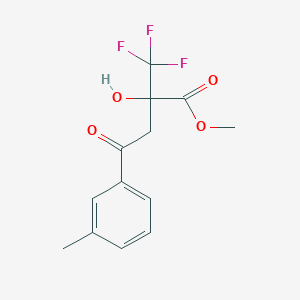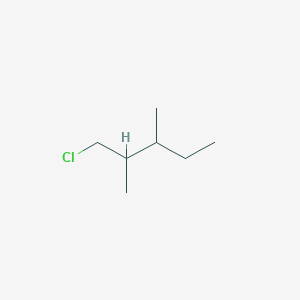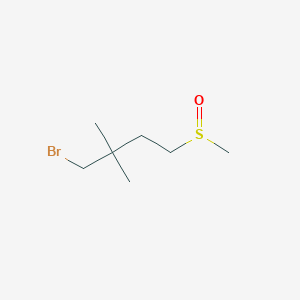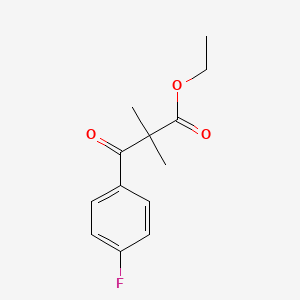![molecular formula C8H17N3O B13200733 1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea](/img/structure/B13200733.png)
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea is a chemical compound with the molecular formula C₈H₁₇N₃O. It is primarily used for research purposes and has various applications in scientific studies. The compound is characterized by its unique cyclopropyl and urea functional groups, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea typically involves the reaction of cyclopropylamine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Cyclopropylamine: Cyclopropylamine is synthesized by the reaction of cyclopropyl bromide with ammonia.
Reaction with Isopropyl Isocyanate: Cyclopropylamine is then reacted with isopropyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines .
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)cyclopropanol: A related compound with similar structural features but different functional groups.
Cyclopropylamine: Shares the cyclopropyl group but lacks the urea moiety.
Isopropylurea: Contains the urea group but lacks the cyclopropyl group.
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea is unique due to its combination of cyclopropyl and urea functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C8H17N3O/c1-6(2)10-7(12)11-8(5-9)3-4-8/h6H,3-5,9H2,1-2H3,(H2,10,11,12) |
InChI Key |
ZAUWFMKFJHPMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1(CC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


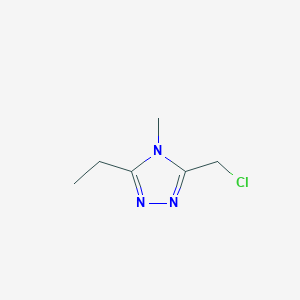

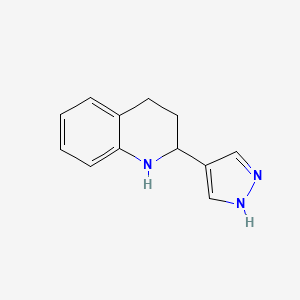
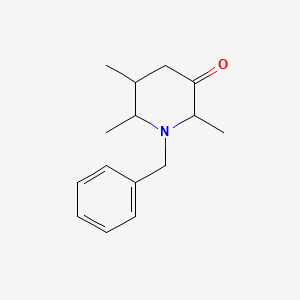

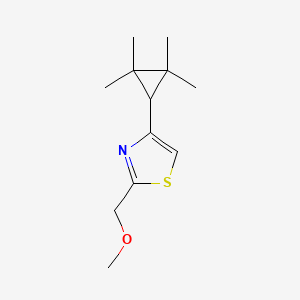
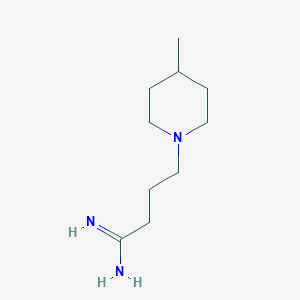
![1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13200695.png)
![2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13200704.png)
